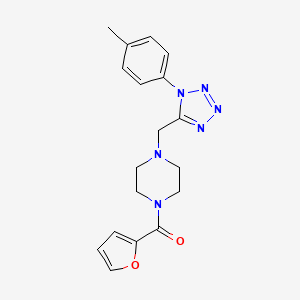

furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-14-4-6-15(7-5-14)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRDJXIVFWIMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Chemistry

In chemistry, furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Key Observations :

- The target compound’s p-tolyl group contrasts with electron-withdrawing substituents (e.g., NO₂, CF₃) in analogues from and , which enhance antimicrobial and antiproliferative activity .

- Unlike urea derivatives (), the target lacks hydrogen-bonding motifs, which may reduce affinity for enzymes like kinases or proteases .

Key Findings :

- Electron-withdrawing substituents (e.g., NO₂, CF₃) correlate with enhanced activity in both antimicrobial and anticancer analogues, likely due to increased electrophilicity and target interaction .

- The target compound’s p-tolyl group (electron-donating) may reduce potency compared to nitro- or trifluoromethyl-substituted analogues but could improve bioavailability .

- Thioether linkers () exhibit superior antiproliferative activity over methanone bridges, possibly due to redox-modulating properties .

Physicochemical Properties

Table 3: Physical Properties of Analogues

Insights :

- The target compound’s furan and p-tolyl groups may confer moderate solubility in organic solvents, contrasting with sulfonyl- or urea-containing analogues, which exhibit lower aqueous solubility .

- Higher molecular weight analogues (e.g., >500 g/mol in ) may face challenges in drug-likeness (e.g., Lipinski’s Rule of Five) .

Biological Activity

Furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C₁₉H₂₅N₇O

- Molecular Weight : 391.5 g/mol

- CAS Number : 1049364-29-5

The structure features a furan ring, a piperazine moiety, and a tetrazole group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing furan and tetrazole moieties. For instance:

- Tetrazoles : Compounds with tetrazole rings have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

- Furan Derivatives : Research indicates that furan-based compounds exhibit broad-spectrum antimicrobial activity. A review highlighted that furan derivatives possess antibacterial, antifungal, and antiviral properties due to their ability to disrupt cellular functions .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Activity |

|---|---|---|

| Tetrazole A | E. coli | Inhibitory |

| Furan B | Staphylococcus aureus | Moderate |

| Furan C | Candida albicans | Strong |

Anti-inflammatory Properties

Furan derivatives have been extensively studied for their anti-inflammatory effects. The presence of the furan ring has been linked to the inhibition of pro-inflammatory cytokines. For example:

- Mechanism : The anti-inflammatory activity is often attributed to the modulation of pathways involving NF-kB and COX enzymes, leading to reduced production of inflammatory mediators .

Anticancer Activity

The anticancer potential of furan-containing compounds is notable. Research has demonstrated that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Studies

- Pyrazole Derivatives : A study indicated that pyrazole derivatives, which share structural similarities with the target compound, showed potent inhibitory activity against BRAF(V600E) and EGFR kinases, making them promising candidates for cancer therapy .

- In Vivo Studies : In vivo studies on related compounds revealed significant tumor reduction in models of breast cancer when treated with furan-based agents .

Table 2: Summary of Anticancer Studies

| Study Reference | Compound Tested | Cancer Type | Result |

|---|---|---|---|

| Study A | Furan-Pyrazole Hybrid | Breast Cancer | 60% Tumor Reduction |

| Study B | Tetrazole Derivative | Lung Cancer | Apoptosis Induction |

Q & A

Q. What protocols ensure reproducibility in biological screening assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.